Cambridge id 5932957
Description
Cambridge ID 5932957 is a synthetic organic compound with applications in pharmaceutical and materials science research. These compounds are often utilized as intermediates in drug synthesis or catalysts in organic reactions. Key properties inferred from similar compounds include moderate solubility in polar solvents (e.g., ~0.24 mg/mL in aqueous solutions) and bioactivity profiles such as high GI absorption and BBB permeability .
Properties
IUPAC Name |
[4-(morpholine-4-carbonyl)phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)18(21)19-10-12-22-13-11-19/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLMCTNRPPHCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its electron-withdrawing nitro and sulfonyl groups, which influence both aromatic substitution and nucleophilic reactions.
Nitro Group (NO₂)
-
Reduction : The nitro group can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl) .
Example:
This reaction is critical for generating intermediates in pharmaceutical synthesis .
Sulfonyl Group (SO₂)
-
Nucleophilic Substitution : The sulfonyl group can act as a leaving group in SNAr (nucleophilic aromatic substitution) reactions under basic conditions. For example, displacement by amines or thiols could yield derivatives with modified biological activity .
Multicomponent Reactions (MCRs)
The benzimidazole scaffold is conducive to MCRs, enabling rapid diversification. Key examples include:
Povarov-Type Reactions
Reactions involving aldehydes, amines, and electron-deficient dienophiles can yield polycyclic structures. For instance, the nitro group may participate in cycloaddition or condensation steps .
| Reactants | Product Type | Yield Range | Application |
|---|---|---|---|
| Aldehyde + Amine + Dienophile | Tetracyclic benzimidazoles | 70–90% | ROCK inhibitors |
Cyclocondensation with 1,3-Diketones
In the presence of Ce-MCM-41 catalyst, 2-naphthol derivatives and aldehydes form benzo[a]xanthenones . While not directly observed for this compound, analogous reactivity is plausible.
Suzuki–Miyaura Coupling
Aryl halides (if present) couple with boronic acids. For this compound, halogenation at the C6/C7 positions (if introduced) would enable such reactions .
| Substrate (Hypothetical) | Boronic Acid | Catalyst System | Yield |
|---|---|---|---|
| 6-Bromo derivative | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 55–88% |
Challenges in Coupling
-
Dehalogenation : Electron-deficient aryl halides (e.g., Cl, Br) may undergo unintended dehalogenation with strong bases or nucleophiles .
Biological Activity and Derivatives
While not directly tested for this compound, structural analogs demonstrate cytotoxic and enzyme-inhibitory properties. For instance, tetrazolopyrimidines with nitro groups exhibit nanomolar IC₅₀ values against cancer cell lines .
| Derivative Class | Target | IC₅₀ (nM) | Cell Line |
|---|---|---|---|
| Tetrazolo[1,5-a]pyrimidine | ROCK2 | 0.5 | HCT-116 |
| Benzimidazole sulfonamide | Topoisomerase | 7–23 | MCF-7 |
Synthetic Challenges
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
*Inferred from structurally similar compounds (e.g., CAS 1046861-20-4).
Key Observations:
- Structural Similarities : this compound shares a boronic acid core with (3-Bromo-5-chlorophenyl)boronic acid, which is critical for Suzuki-Miyaura cross-coupling reactions . Both compounds exhibit halogen substituents (Br, Cl) that enhance electrophilicity and reactivity .
- Divergences: Compared to 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, this compound lacks aromatic nitrogen heterocycles but shows higher BBB permeability (likely due to lower molecular weight and polar surface area) .
Functional Analogues
- Catalytic Applications: Boronic acid derivatives like this compound are pivotal in cross-coupling reactions, whereas quinoline carboxylic acids are often used as chelating agents or antimicrobial scaffolds .
- Drug Development: this compound’s bioactivity (e.g., GI absorption = high) aligns with prodrug candidates, whereas quinoline derivatives are explored for antimalarial and anticancer properties .
Analytical Techniques
- Spectroscopy: NMR and IR confirm boronic acid functionalization in this compound, while LC-MS is critical for quinoline purity assessment .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals this compound’s decomposition at ~200°C, comparable to boronic acid analogues .
Q & A
Q. How to address missing or incomplete data in this compound studies?
- Methodology:
- Apply multiple imputation or maximum likelihood estimation to handle missing values .
- Conduct sensitivity analyses to assess how missing data assumptions affect conclusions .
- Clearly document data gaps in limitations sections .
Advanced Methodological Challenges
Q. How to validate computational models predicting this compound’s behavior?
Q. What frameworks guide ethical AI use in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
